5,5-Dichloropenta-2,4-dienoic acid
Description
5,5-Dichloropenta-2,4-dienoic acid is a chlorinated derivative of penta-2,4-dienoic acid, characterized by two chlorine atoms at the 5-position of the conjugated diene backbone. Chlorination at the 5-position likely enhances its electrophilicity and stability compared to non-halogenated analogs, which is critical in synthetic chemistry and bioactive compound design .
Properties
IUPAC Name |
(2E)-5,5-dichloropenta-2,4-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2O2/c6-4(7)2-1-3-5(8)9/h1-3H,(H,8,9)/b3-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDIUDVEVWAORP-HNQUOIGGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C=C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)O)\C=C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dichloropenta-2,4-dienoic acid typically involves the chlorination of penta-2,4-dienoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the fifth carbon position. Common reagents used in this process include chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent over-chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reagent flow rates. This ensures the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dichloropenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of less chlorinated alkenes or alkanes.
Substitution: Formation of substituted penta-2,4-dienoic acids with various functional groups.
Scientific Research Applications
Chemistry: 5,5-Dichloropenta-2,4-dienoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its derivatives may exhibit therapeutic properties and are evaluated for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 5,5-Dichloropenta-2,4-dienoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways. Its effects are mediated through the formation of covalent or non-covalent bonds with target molecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Penta-2,4-dienoic Acid
Hexa-2,4-dienoic Acid
(2Z)-2,3,4,5,5-Pentachloropenta-2,4-dienoic Acid
- Structure : Five chlorine substituents, including at the 2, 3, 4, and 5 positions.
- Applications : Used in agrochemicals and pharmaceuticals; purity ≥99% .
- Key Difference : Higher halogenation increases molecular weight (CAS 5659-41-6) and likely alters solubility and toxicity compared to 5,5-dichloro derivatives .
(2E,4E)-5-Phenylpenta-2,4-dienoic Acid
- Structure : Phenyl group at the 5-position instead of chlorine.
- Market Trends : Projected growth in global markets (2020–2025), driven by applications in synthetic flavors and organic chemicals .
Biological Activity
5,5-Dichloropenta-2,4-dienoic acid, with the molecular formula C₅H₄Cl₂O₂, is a chlorinated organic compound that has garnered attention in various fields due to its potential biological activities. This compound features two chlorine atoms attached to the fifth carbon of a penta-2,4-dienoic acid backbone, which influences its reactivity and biological interactions.
The compound's structure includes a conjugated diene system, making it reactive in various chemical reactions. It can undergo oxidation, reduction, and substitution reactions, which are crucial for synthesizing more complex organic molecules.
| Property | Value |
|---|---|
| CAS Number | 5780-55-2 |
| Molecular Weight | 167 g/mol |
| Purity | ≥ 95% |
| Chemical Structure | Structure |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It can act as an electrophile due to the presence of electron-withdrawing chlorine atoms, making it reactive towards nucleophiles such as enzymes and proteins involved in metabolic pathways. The mechanism typically involves the formation of covalent or non-covalent bonds with target molecules, leading to alterations in their activity or function.
Herbicidal Properties
Research indicates that this compound exhibits notable herbicidal properties. Studies have shown that similar chlorinated compounds can inhibit specific enzymes or interfere with metabolic pathways in plants and microorganisms. For instance:
- Inhibition of Enzyme Activities : The compound may inhibit enzymes critical for plant growth and development, leading to reduced viability in target species.
- Metabolic Pathway Interference : It can disrupt normal metabolic processes by interacting with key proteins involved in photosynthesis or respiration.
Cytotoxicity Studies
In addition to herbicidal activity, cytotoxicity studies have demonstrated that this compound may affect mammalian cell lines. Research findings suggest that:
- Cell Viability Reduction : Exposure to varying concentrations of this compound resulted in decreased cell viability in human cancer cell lines.
- Mechanisms of Action : The cytotoxic effects may be mediated through oxidative stress mechanisms or by inducing apoptosis in affected cells.
Case Studies
- Herbicidal Efficacy : A study evaluated the herbicidal effects of this compound on common weeds. Results indicated a significant reduction in biomass and seed germination rates when treated with the compound at specific concentrations.
- Cytotoxicity Assessment : In vitro studies on human cervical cancer cells (HeLa) showed that treatment with this compound led to a dose-dependent decrease in cell proliferation and increased markers of apoptosis.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other halogenated derivatives:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| Penta-2,4-dienoic acid | No halogen substituents | Limited herbicidal activity |
| 5,5-Dibromopenta-2,4-dienoic acid | Bromine substituents | Higher cytotoxicity than chlorinated analogs |
| 5-Methyl-2,4-pentadienoic acid | Methyl group substitution | Different biological profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
